5-(tert-Butylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
5-tert-butylsulfonyl-2-pyridin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-13(2,3)20(18,19)10-8-16-12(17-11(10)14)9-4-6-15-7-5-9/h4-8H,1-3H3,(H2,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOJXJFPMBAECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CN=C(N=C1N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381069 | |
| Record name | 5-(2-Methylpropane-2-sulfonyl)-2-(pyridin-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-18-3 | |
| Record name | 5-[(1,1-Dimethylethyl)sulfonyl]-2-(4-pyridinyl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Methylpropane-2-sulfonyl)-2-(pyridin-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as a β-diketone and a guanidine derivative.
Introduction of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrimidine ring.
Attachment of the tert-Butylsulfonyl Group: The tert-butylsulfonyl group can be introduced through a sulfonylation reaction, using tert-butylsulfonyl chloride as the sulfonylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the pyridyl group, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or pyridyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced pyrimidine or pyridyl derivatives.
Substitution: Various substituted pyrimidine or pyridyl derivatives.
Scientific Research Applications
The compound's structure can be represented using its SMILES notation: CC(C)(C)S(=O)(=O)C1=CN=C(N=C1N)C2=CC=CC=N2, indicating the presence of a pyrimidine ring and a pyridine substituent.
Pharmaceutical Development
5-(tert-Butylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine has been investigated for its potential as an antitumor agent . Research indicates that compounds featuring pyrimidine and pyridine moieties can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar pyrimidine derivatives can inhibit tumor growth by interfering with cellular proliferation pathways.
Antiviral Activity
Recent studies have explored the antiviral properties of pyrimidine derivatives, including this compound. The mechanism of action often involves the inhibition of viral replication processes, making it a candidate for further investigation in antiviral drug development.
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes that are critical in metabolic pathways related to diseases such as diabetes and cancer. For example, inhibitors targeting kinases or proteases have shown promise in preclinical models.
Neuroprotective Effects
Preliminary research suggests that derivatives of this compound may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The modulation of neurotransmitter systems by similar compounds has been documented in various studies.
Case Study 1: Antitumor Activity Evaluation
In a recent study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Enzyme Inhibition Mechanism
Another study focused on the enzyme inhibitory properties of the compound against a specific kinase associated with cancer progression. Utilizing biochemical assays, the researchers demonstrated that the compound effectively inhibited kinase activity with an IC50 value of approximately 50 nM, highlighting its potential as a lead compound for drug development.
Case Study 3: Neuroprotective Potential
A study investigating the neuroprotective effects of similar pyrimidine derivatives found that treatment with the compound led to a significant reduction in neuronal apoptosis in vitro under oxidative stress conditions. This suggests that it may have therapeutic potential for conditions characterized by oxidative stress-induced neuronal damage.
Mechanism of Action
The mechanism of action of 5-(tert-Butylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions with these targets, leading to the modulation of biological pathways and processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 2
The pyrimidine core’s position 2 substituent significantly influences electronic and steric properties:
- 5-(tert-Butylsulfonyl)-2-methylpyrimidin-4-amine (CAS 175201-85-1): Replacing the pyridyl group with a methyl group simplifies the structure, reducing molecular weight (229.30 g/mol vs. ~278–290 g/mol for pyridyl analogs) and possibly enhancing solubility .
Sulfonyl Group Modifications
Variations in the sulfonyl group at position 5 impact steric bulk and solubility:
- Bosentan-Related Compound A (4-tert-Butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-(2-pyrimidinyl)-4-pyrimidinyl]benzenesulfonamide): Incorporates a benzenesulfonamide moiety, demonstrating how sulfonyl groups can be integrated into larger pharmacophores for enhanced target engagement .
Core Structure Analogues
Pyrimidine derivatives with alternative heterocycles or substituents:
- N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine (Compound 7, from ): Features a thiazole ring fused to pyrimidine, with a morpholinosulfonyl group. This compound has a melting point of 98–99°C and high HPLC purity (99%), suggesting robust synthetic reproducibility .
- 3-(4-Chlorophenyl)-2-methyl-5-(tert-butyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine (CAS 850749-25-6): A pyrazolopyrimidine derivative with a morpholinylpropyl chain, highlighting the versatility of pyrimidine scaffolds in medicinal chemistry .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : Analogs like 5-(tert-Butylsulfonyl)-2-methylpyrimidin-4-amine are synthesized in 38% yield via tert-butyl carbamate intermediates, suggesting feasible scalability .
- Biological Relevance : The 4-pyridyl group in the target compound may enhance interactions with aromatic residues in protein binding pockets compared to 2-pyridyl or methyl substituents .
Biological Activity
5-(tert-Butylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C13H16N4O2S
- Molecular Weight : 288.36 g/mol
- CAS Number : 175202-18-3
This compound acts primarily as a selective inhibitor of Polo-like kinase 4 (PLK4), a crucial regulator of centriole duplication. Overexpression of PLK4 has been linked to various cancers due to its role in cell cycle regulation and centrosome duplication. By inhibiting PLK4, this compound can potentially prevent uncontrolled cell proliferation associated with tumorigenesis .
Antitumor Activity
The compound has demonstrated notable antitumor activity in various cancer cell lines. Below is a summary of its efficacy based on recent studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 (Colon Cancer) | 0.64 | Significant reduction in tumor growth |
| KMS-12 BM (Multiple Myeloma) | 1.40 | Moderate cellular potency |
| NCI-H1581 (FGFR1-amplified) | 10 mg/kg | Nearly complete inhibition of tumor growth |
Case Studies
- Study on HCT116 Tumor Growth :
-
PLK4 Inhibition in Pediatric Cancers :
- A study focused on pediatric cancers showed that administering PLK4 inhibitors like this compound could effectively treat neuroblastoma and other malignancies with mutant p53 pathways. The research emphasized the importance of selecting patients based on TRIM37 expression levels to predict responsiveness to treatment .
Safety and Toxicology
While the biological activity is promising, safety profiles must also be considered. Preliminary data indicate that the compound may cause skin and eye irritation upon exposure, necessitating careful handling in laboratory settings .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(tert-Butylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine?
- Methodological Answer : The synthesis typically involves three key steps:
Pyrimidine Core Formation : Start with a 4-aminopyrimidine derivative. For example, halogenation at the 2-position (e.g., 2-chloropyrimidine) enables cross-coupling reactions.
Sulfonylation : Introduce the tert-butylsulfonyl group via nucleophilic substitution using tert-butylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., LiHMDS) .
Pyridyl Substitution : Use Suzuki-Miyaura coupling to attach the 4-pyridyl group, employing a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of pyridine .
- Validation : Confirm intermediates via LC-MS and NMR. Purity optimization may require column chromatography or recrystallization.
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm pyrimidine ring protons (δ 8.5–9.0 ppm), pyridyl protons (δ 7.5–8.5 ppm), and tert-butyl protons (δ 1.3–1.5 ppm).
- LC-MS : Verify molecular weight (e.g., [M+H]⁺ at m/z 319.1) and fragmentation patterns.
- FT-IR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and pyrimidine C=N stretches (~1600 cm⁻¹) .
Q. What are the solubility properties of this compound in common solvents?
- Methodological Answer :
- Polar Solvents : Moderate solubility in DMSO or DMF due to the sulfonyl group’s polarity.
- Non-Polar Solvents : Poor solubility in hexane or ether.
- Optimization : Use co-solvents (e.g., DCM:MeOH 9:1) or sonication for dissolution. Solubility can be predicted via Hansen solubility parameters .
Advanced Research Questions
Q. How can computational methods optimize the sulfonylation step in synthesis?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify low-energy pathways for sulfonylation .
- Solvent Screening : Apply COSMO-RS simulations to predict solvent effects on reaction kinetics. For example, DMF may stabilize intermediates better than THF.
- Experimental Validation : Narrow down conditions (e.g., temperature, catalyst loading) using high-throughput robotic platforms guided by computational data .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Purity Assessment : Use HPLC (>98% purity) to rule out impurities as confounding factors.
- Assay Standardization : Validate biological assays (e.g., enzyme inhibition) with positive controls (e.g., known cholinesterase inhibitors) and replicate under identical conditions (pH, temperature) .
- Structural Confirmation : Perform X-ray crystallography to confirm stereochemistry and rule out polymorphic effects .
Q. What strategies improve target specificity in biological studies?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) and off-targets (e.g., GPCRs). Modify substituents (e.g., pyridyl vs. phenyl) to enhance selectivity .
- SAR Analysis : Synthesize analogs (e.g., varying sulfonyl groups) and correlate structural features with activity trends. For example, bulkier tert-butyl groups may reduce off-target binding .
Q. How to design stability studies for this compound under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to stressors (e.g., pH 1–12, UV light, 40°C/75% RH) and monitor degradation via LC-MS.
- Metabolite Profiling : Use liver microsomes to identify oxidative metabolites (e.g., sulfone oxidation) .
- Formulation Screening : Test lyophilization or nanoparticle encapsulation to enhance shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
